RBN012759: A Technical Guide to a Potent and Selective PARP14 Inhibitor
RBN012759: A Technical Guide to a Potent and Selective PARP14 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RBN012759, a potent and highly selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). This document details its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and key experimental methodologies for its evaluation.
Introduction
PARP14, also known as B-aggressive lymphoma protein 2 (BAL2), is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units to target proteins.[1] Specifically, PARP14 is a mono-ADP-ribosyltransferase (mART) that has been implicated in various cellular processes, including DNA damage repair, transcriptional regulation, and immune signaling pathways.[1][2] Notably, PARP14 plays a critical role in modulating the immune response, particularly in the polarization of macrophages, through its influence on interleukin-4 (IL-4) and interferon-gamma (IFN-γ) signaling.[3][4] Its overexpression in certain cancers and its role in promoting a pro-tumor immune environment have positioned PARP14 as a compelling therapeutic target in oncology and inflammatory diseases.[1][4]
RBN012759 is a first-in-class, orally active small molecule inhibitor of PARP14.[1][5] It was developed through structure-based design to be a potent and highly selective chemical probe for studying PARP14 biology and as a potential therapeutic agent.[3][6] RBN012759 has been shown to reverse the pro-tumorigenic M2-like phenotype of macrophages and to elicit inflammatory responses within tumor explants, highlighting its potential in immuno-oncology.[3][4][5]
Quantitative Data
The following tables summarize the key quantitative data for RBN012759, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: Biochemical Potency of RBN012759
| Target | Assay Type | IC50 (nM) | Reference |
| Human PARP14 (catalytic domain) | Biochemical | <3 | [1][7] |
| Mouse PARP14 (catalytic domain) | Biochemical | 5 | [7] |
Table 2: Selectivity Profile of RBN012759 against PARP Family Members
| PARP Family Member | IC50 (µM) | Fold Selectivity vs. PARP14 | Reference |
| PARP1 | >10 | >3333 | [1] |
| PARP2 | >10 | >3333 | [1] |
| PARP3 | >10 | >3333 | [1] |
| PARP5a (TNKS1) | >10 | >3333 | [1] |
| PARP5b (TNKS2) | >10 | >3333 | [1] |
| Other monoPARPs | >1 | >333 | [1][5] |
| Other polyPARPs | >3 | >1000 | [1][5] |
RBN012759 exhibits over 300-fold selectivity against all tested monoPARPs and over 1000-fold selectivity against all tested polyPARPs.[1][5]
Table 3: Cellular Activity of RBN012759
| Cell Type | Assay | Endpoint | Concentration | Effect | Reference |
| Human Primary Macrophages | MAR/PAR Signal Assay | PARP14 self-MARylation | 0.01-10 µM | Dose-dependent decrease | [5][7] |
| Human Primary Macrophages | Cytokine Secretion | IL-4 stimulated cytokine secretion | 0.1-10 µM | Reduction | [5] |
| Human Primary Macrophages | Gene Expression | IL-4 driven pro-tumor gene expression | Not specified | Reversal | [3][6][8] |
Table 4: In Vivo Pharmacokinetics of RBN012759 in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 30% | 100 mg/kg, p.o. | [1] |
| Plasma Half-life (t½) | 0.4 hours | 100 mg/kg, p.o. | [1] |
| Clearance | 54 mL/min/kg | 100 mg/kg, p.o. | [1] |
| Volume of Distribution (Vd) | 1.4 L/kg | 100 mg/kg, p.o. | [1] |
| Tolerability | Well-tolerated | Up to 500 mg/kg BID, p.o. | [1][7] |
Signaling Pathways and Mechanism of Action
PARP14 is a key regulator of macrophage polarization, a process by which macrophages adopt distinct functional phenotypes in response to microenvironmental cues. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which is characterized by the secretion of anti-inflammatory cytokines and promotion of tumor growth and immune suppression.[3]
The IL-4 signaling pathway is a primary driver of M2 macrophage polarization. Upon binding of IL-4 to its receptor, the transcription factor STAT6 is activated and translocates to the nucleus, where it promotes the expression of M2-associated genes.[9][10] PARP14 acts as a co-activator of STAT6, enhancing its transcriptional activity.[10]
RBN012759 exerts its anti-tumor effects by inhibiting the catalytic activity of PARP14. This inhibition prevents the PARP14-mediated enhancement of STAT6 activity, thereby reversing the IL-4-driven M2 polarization of macrophages.[3][6][8] This shift in macrophage phenotype from an immunosuppressive M2-like state towards a more pro-inflammatory M1-like state can enhance the anti-tumor immune response.[4] Additionally, PARP14 has been implicated in the regulation of the NF-κB signaling pathway, which also plays a role in inflammation and immunity.[9]
Caption: PARP14 signaling in M2 macrophage polarization and its inhibition by RBN012759.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize RBN012759.
PARP14 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the biochemical potency of inhibitors against PARP14.
Materials:
-
Recombinant human PARP14 catalytic domain
-
Biotinylated NAD+
-
Histone H1 (substrate)
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of RBN012759 in DMSO, followed by a further dilution in assay buffer.
-
Add 2 µL of the diluted RBN012759 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing PARP14 enzyme and Histone H1 in assay buffer. Add 4 µL of this mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare a master mix containing biotinylated NAD+ in assay buffer. Add 4 µL of this mix to each well to initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a detection mix containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor in a TR-FRET buffer. Add 10 µL of this mix to each well to stop the reaction and initiate FRET.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (acceptor/donor) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Macrophage Polarization and Gene Expression Analysis
This cell-based assay evaluates the effect of RBN012759 on macrophage polarization.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Macrophage colony-stimulating factor (M-CSF) for differentiation
-
Recombinant human IL-4 for M2 polarization
-
RBN012759
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RNA extraction kit
-
qRT-PCR reagents and primers for M2 marker genes (e.g., CD206, ARG1, CCL22) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Macrophage Differentiation: Culture PBMCs or THP-1 cells in the presence of M-CSF for 5-7 days to differentiate them into M0 macrophages.
-
Compound Treatment and Polarization: Pre-treat the M0 macrophages with various concentrations of RBN012759 or DMSO for 1 hour.
-
Add IL-4 to the culture medium to induce M2 polarization and incubate for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for the target M2 marker genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the RBN012759-treated samples to the DMSO-treated, IL-4-stimulated control.
Ex Vivo Tumor Explant Culture
This assay assesses the effect of RBN012759 on the tumor microenvironment of patient-derived tumor tissue.
Materials:
-
Freshly resected tumor tissue
-
Culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Sterile scalpels and forceps
-
Culture inserts (e.g., 0.4 µm pore size) for 6-well plates
-
RBN012759
-
Reagents for downstream analysis (e.g., RNA extraction, immunohistochemistry)
Procedure:
-
Tissue Preparation: Place the fresh tumor tissue in sterile, ice-cold medium. Under sterile conditions, mince the tumor into small fragments (1-2 mm³).
-
Explant Culture: Place several tumor fragments onto a culture insert in a 6-well plate containing culture medium.
-
Allow the explants to equilibrate for 12-24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of RBN012759 or DMSO.
-
Incubate the explants for a defined period (e.g., 24-72 hours).
-
Downstream Analysis:
-
Gene Expression: Harvest the explants, extract RNA, and perform qRT-PCR or RNA-sequencing to analyze changes in inflammatory gene signatures.
-
Immunohistochemistry: Fix the explants in formalin, embed in paraffin, and perform immunohistochemical staining for markers of immune cell infiltration and activation.
-
Visualizations
The following diagrams illustrate key aspects of RBN012759's mechanism and experimental evaluation.
Caption: Experimental workflow for a TR-FRET-based PARP14 inhibition assay.
Caption: Logical relationship of RBN012759's mechanism of action.
Conclusion
RBN012759 is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for PARP14. Its ability to modulate the tumor immune microenvironment by reversing M2 macrophage polarization provides a strong rationale for its further development in immuno-oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on PARP14 inhibition and related fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RBN012759 | PARP14 Inhibitor | TargetMol [targetmol.com]
- 3. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. dash.harvard.edu [dash.harvard.edu]
